1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone
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Overview
Description
- The tetrazole group can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
- Example: Reaction of 1-methyl-1H-tetrazole-5-thiol with an appropriate halide.
Thioether Formation:
- The thioether linkage is typically formed by nucleophilic substitution, where a thiol reacts with an alkyl halide.
- Example: Reaction of the tetrazole-thiol intermediate with a bromoethanone derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone typically involves multiple steps:
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Formation of the Spirocyclic Core:
- The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or an amino alcohol, under acidic or basic conditions.
- Example: Cyclization of 2,2-dimethyl-1,3-propanediol with an appropriate amine in the presence of a dehydrating agent.
Chemical Reactions Analysis
Types of Reactions: 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((1H-tetrazol-5-yl)thio)ethanone: Lacks the methyl group on the tetrazole ring.
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)propanone: Has a propanone group instead of ethanone.
Uniqueness: 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is unique due to its specific combination of a spirocyclic structure, a tetrazole ring, and a thioether linkage, which confer distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonan-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3S/c1-11(2)19-7-12(8-20-11)5-17(6-12)9(18)4-21-10-13-14-15-16(10)3/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKPWVGJDMDADM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)CSC3=NN=NN3C)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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